2-(Bromomethyl)-6-fluorophenol
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Overview
Description
2-(Bromomethyl)-6-fluorophenol is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-fluorophenol typically involves the bromination of 6-fluorophenol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-fluorophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols to form new compounds.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents.
Major Products Formed
Substitution: Formation of amines, thioethers, or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of methyl-substituted phenols.
Scientific Research Applications
2-(Bromomethyl)-6-fluorophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It is used as a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-fluorophenol involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other cellular components, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Bromomethyl)-6-fluorophenol is unique due to the presence of both a bromomethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical reactivity and properties compared to other similar compounds. The fluorine atom can influence the electronic properties of the phenol ring, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H6BrFO |
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Molecular Weight |
205.02 g/mol |
IUPAC Name |
2-(bromomethyl)-6-fluorophenol |
InChI |
InChI=1S/C7H6BrFO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2 |
InChI Key |
SJJKAANCXCSRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)CBr |
Origin of Product |
United States |
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